molecular formula C3H12N2O3S B12668614 Trimethylammonium sulfamate CAS No. 6427-17-4

Trimethylammonium sulfamate

Cat. No.: B12668614
CAS No.: 6427-17-4
M. Wt: 156.21 g/mol
InChI Key: HHMYYDMWYHOFLW-UHFFFAOYSA-N
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Description

Trimethylammonium sulfamate is a sulfamic acid salt that serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor for the preparation of sulfamate esters and differentially substituted sulfamides, which are valuable scaffolds in bioactive compounds . The compound can be efficiently prepared from amines and sulfur trioxide complexes, such as sulfur trioxide trimethylamine complex, and is noted for its favorable solubility profile that simplifies isolation and subsequent reactions . In practical application, this compound can be activated by reagents like triphenylphosphonium ditriflate, enabling nucleophilic trapping by a wide range of aliphatic alcohols and phenols to form sulfamate esters in high yield . This method is particularly effective for incorporating nucleophiles derived from complex molecular scaffolds, including those with pendant protecting groups, providing a strategy for the site-specific sulfamoylation of polylols and amino alcohols for further study . Furthermore, this activation strategy also allows nitrogen nucleophiles to be incorporated, facilitating access to unsymmetrically substituted sulfamides, which can demonstrate higher bioactivity than their symmetrical analogues and are otherwise challenging to prepare . This product is intended for research purposes as a key building block in chemical synthesis and is strictly for laboratory use.

Properties

CAS No.

6427-17-4

Molecular Formula

C3H12N2O3S

Molecular Weight

156.21 g/mol

IUPAC Name

N,N-dimethylmethanamine;sulfamic acid

InChI

InChI=1S/C3H9N.H3NO3S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H3,1,2,3,4)

InChI Key

HHMYYDMWYHOFLW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.NS(=O)(=O)O

Origin of Product

United States

Synthesis and Derivatization Strategies

Established Synthetic Pathways for Trimethylammonium Sulfamate (B1201201)

Established methods for the synthesis of trimethylammonium sulfamate and its conversion to sulfamate esters often involve the use of sulfamic acid salts and various activation strategies. These pathways have been refined to improve yields and accommodate a range of substrates.

Preparation from Sulfamic Acid Salts and Precursors

The formation of sulfamic acid salts, such as this compound, is a foundational step in many synthetic routes. A common and effective method involves the reaction of an amine with a sulfur trioxide complex. For instance, solid this compound can be prepared through the reaction of 2,2,2-trifluoroethylamine (B1214592) with the sulfur trioxide trimethylamine (B31210) complex. This method is advantageous as the resulting solid salt can be purified by recrystallization. researchgate.net The use of an ammonium (B1175870) cation in the salt has been shown to simplify isolation and provide a better solubility profile for subsequent reactions compared to the analogous sodium salt prepared from chlorosulfonic acid. researchgate.net

The general approach involves treating an amine with a sulfur trioxide source, such as sulfur trioxide pyridine (B92270) complex or sulfur trioxide trimethylamine complex, in a suitable solvent like acetonitrile. researchgate.net This straightforward reaction provides facile access to a diverse range of sulfamic acid salts. researchgate.net

Activation Methods in Sulfamate Ester Formation

Once the sulfamic acid salt is prepared, the next step in forming a sulfamate ester is the activation of the sulfamate. A notable and effective method for this activation is the use of triphenylphosphine (B44618) ditriflate. researchgate.net This reagent is generated in situ and allows for the subsequent nucleophilic trapping by an alcohol to form the desired sulfamate ester. researchgate.net This approach has proven to be a general and broadly effective protocol for preparing sulfamate esters from their corresponding sulfamic acid salts. researchgate.net

Alternative activation methods have been explored, though with varying degrees of success. For example, the in situ generation of a sulfamoyl chloride has been attempted, but this method often results in modest yields of the desired N-substituted sulfamate ester. researchgate.net Other approaches, such as using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) or the Hendrickson reagent, have shown moderate success. researchgate.net However, the triphenylphosphine ditriflate activation method remains a more efficient and general strategy. researchgate.net

Role of Trialkylamine-Sulfur Trioxide Complexes in Sulfamation

Trialkylamine-sulfur trioxide complexes, such as the sulfur trioxide-trimethylamine complex (Me₃N·SO₃), play a crucial role as sulfamating agents. organic-chemistry.orgresearchgate.net These complexes are Lewis acid-base adducts formed between sulfur trioxide (a Lewis acid) and a trialkylamine (a Lewis base). organic-chemistry.org The sulfur trioxide-trimethylamine complex is a stable, solid reagent that is used for sulfonation and sulfamation reactions. researchgate.netacs.org

In the context of preparing this compound, the sulfur trioxide trimethylamine complex serves as the source of sulfur trioxide in a controlled manner. researchgate.net The use of these complexes is advantageous as they are generally easier to handle than free sulfur trioxide and can lead to cleaner reactions with higher yields. organic-chemistry.org The reaction of an amine with the sulfur trioxide-trimethylamine complex directly furnishes the corresponding sulfamic acid salt. researchgate.net This complex is also utilized in the synthesis of various biologically relevant molecules, such as sulfate-conjugated resveratrol (B1683913) metabolites and chitooligosaccharides. acs.org

Optimization of Reaction Conditions and Efficiency in Sulfamate Synthesis

The efficiency of sulfamate ester synthesis from sulfamic acid salts can be significantly influenced by the reaction conditions. Optimization studies have been conducted to maximize yields and expand the substrate scope. In the activation of sulfamic acid salts with triphenylphosphine ditriflate, several parameters have been fine-tuned. researchgate.net

Under optimized conditions, 1.5 equivalents of the sulfamic acid salt are activated with triphenylphosphine ditriflate, which is generated in situ from 1.5 equivalents of triflic anhydride (B1165640) (Tf₂O) and 1.65 equivalents of triphenylphosphine oxide (Ph₃PO). researchgate.net The subsequent addition of 3 equivalents of triethylamine (B128534) and 1 equivalent of the alcohol at a low temperature (-78 °C) leads to high isolated yields of the sulfamate ester. researchgate.net this compound salt has been shown to react with similar efficiency to other trialkylammonium sulfamate salts under these optimized conditions. researchgate.net

The following table summarizes the optimization of the preparation of a sulfamate ester, highlighting the impact of different reagents and conditions on the reaction yield. researchgate.net

EntryVariation from Standard ConditionsYield (%)
1Standard Conditions95
2No Et₃NNot Detected
31.0 equiv triethylammonium (B8662869) sulfamate65
43.0 equiv Et₃N95
51.5 equiv this compound94

General reaction conditions: 1.0 equiv n-pentanol, 1.0 equiv sulfamate, CH₂Cl₂, 2.0 equiv Et₃N, Tf₂O (1.5 equiv), Ph₃PO (1.65 equiv), 18 h, -78 → 22°C. researchgate.net

This optimized protocol is effective for a range of N-substituted salts and various alcohol nucleophiles, including primary and secondary aliphatic alcohols and phenols, affording sulfamate esters in modest to excellent yields. researchgate.net

Novel Synthetic Approaches and Methodological Advancements

While established methods are effective, there is an ongoing effort to develop more sustainable and efficient synthetic routes for sulfamates.

Exploration of Green Chemistry Routes for Sulfamate Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. organic-chemistry.org While specific research on green chemistry routes for the synthesis of this compound is not extensively detailed in the provided search results, general trends in green organic synthesis can be applied to this area.

One key aspect of green chemistry is the use of environmentally benign solvents. mdpi.com Traditional organic solvents are often volatile and toxic. mdpi.com The exploration of alternative solvents such as water, ionic liquids, or supercritical fluids could represent a greener approach to sulfamate synthesis. mdpi.com For instance, the synthesis of some sulfonamides has been achieved using water as a solvent, which is non-toxic and abundant. researchgate.net

Another green chemistry principle is the use of catalysts to improve reaction efficiency and reduce waste. organic-chemistry.org While the activation of sulfamic acid salts with triphenylphosphine ditriflate is efficient, it is a stoichiometric process. The development of a catalytic method for sulfamate ester formation would be a significant advancement. Recent research has shown that N-methylimidazole can catalyze the sulfamoylation of alcohols using activated aryl sulfamates as group transfer reagents under mild conditions. organic-chemistry.org This catalytic approach offers high selectivity and avoids the use of unstable sulfamoyl chlorides. organic-chemistry.org

Furthermore, the use of sulfamic acid itself as a cost-effective, eco-friendly, and recyclable solid acid catalyst has been demonstrated in other organic transformations. researchgate.net This suggests the potential for developing catalytic systems based on sulfamic acid derivatives for sulfamate synthesis. The development of one-pot syntheses and multicomponent reactions are also aligned with the principles of green chemistry as they can reduce the number of synthetic steps and purification procedures. chemistryforsustainability.org

Catalytic Systems in Sulfamate Esterification

The synthesis of sulfamate esters, a crucial functional group in medicinal chemistry and organic synthesis, often relies on catalytic activation to proceed efficiently. nih.gov Traditional methods involving reagents like sulfuryl chloride can be inefficient, particularly with sterically hindered or electron-deficient nucleophiles. nih.gov Modern catalytic strategies have been developed to overcome these limitations, offering broader substrate scope and milder reaction conditions.

One prominent strategy involves the activation of sulfamic acid salts, including this compound, with triphenylphosphine ditriflate. nih.govacs.org This system facilitates the esterification with a wide array of nucleophiles. The reaction proceeds by treating the sulfamic acid salt with triphenylphosphine ditriflate to form a highly reactive phosphonium (B103445) intermediate. This intermediate is then trapped by various alcohols to furnish the desired sulfamate esters in modest to excellent yields. nih.gov The this compound salt has been shown to react with high efficiency under these conditions. nih.gov This method is compatible with primary and secondary aliphatic alcohols as well as phenols, including those with electron-deficient properties. nih.gov

Another advanced catalytic approach is the dual photochemically-driven, nickel-catalyzed N-(hetero)arylation of O-alkyl sulfamate esters. nih.govnih.gov This represents the first application of sulfamate esters as nucleophiles in a transition metal-catalyzed C–N coupling process. nih.govnih.gov The protocol utilizes catalytic amounts of a nickel complex and a photoexcitable iridium complex, proceeding under visible light at ambient temperature. nih.gov This mild and general technology allows for the installation of diverse aryl and heteroaryl substituents onto various O-alkyl sulfamate ester substrates, avoiding undesirable N-alkylation that can occur with palladium-based catalysts. nih.gov

Solid acid catalysts, such as sulfated zirconia (SZ), have also been explored for general esterification reactions. mdpi.comresearchgate.net The catalytic activity in these systems is strongly correlated with the formation of strong Brønsted-Lewis acid pairs on the catalyst surface. mdpi.com While not specific to sulfamate esterification, these systems highlight the importance of acid catalysis in promoting the formation of ester linkages.

Table 1: Comparison of Catalytic Systems for Sulfamate Ester Synthesis

Catalytic System Substrates Key Features Reference
Triphenylphosphine Ditriflate Sulfamic acid salts (incl. trimethylammonium), Alcohols, Phenols Broad scope for aliphatic and phenolic nucleophiles; High yields. nih.gov
Dual Ni/Ir Photoredox Catalysis O-Alkyl sulfamate esters, (Hetero)aryl bromides Mild conditions (visible light, room temp.); Avoids N-alkylation side products. nih.gov
Sulfated Zirconia (SZ) Carboxylic acids, Alcohols Solid acid catalyst; Activity linked to Brønsted-Lewis acid pairs. mdpi.comresearchgate.net

Microwave-Assisted Synthesis in Sulfation Reactions

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application to sulfation and related reactions has led to significant improvements in efficiency. This technology dramatically reduces reaction times and often increases product yields compared to conventional heating methods. biotage.co.jpbiotage.co.jporganic-chemistry.org

In the synthesis of sulfamides, which are structurally related to sulfamates, microwave heating has been shown to facilitate the reaction in a one-pot process. biotage.co.jpbiotage.co.jp For instance, the reaction of anilines or amines with an in situ generated N-(tert-butoxycarbonyl) sulfamoyl chloride intermediate under microwave irradiation at 80 °C can be completed in just five minutes, resulting in good yields. biotage.co.jp This represents a substantial improvement over traditional methods that are often slow and low-yielding. biotage.co.jpbiotage.co.jp Microwave energy has also been successfully applied to the Mitsunobu reaction for the alkylation of Boc-sulfamides with various alcohols, with reaction times as short as four minutes. biotage.co.jp

The benefits of microwave assistance extend to the synthesis of other sulfur-containing compounds. A green, one-pot, three-component reaction for synthesizing α-sulfamidophosphonates under solvent- and catalyst-free conditions is effectively promoted by microwave irradiation. jmaterenvironsci.com The microwave energy not only heats the system rapidly but also appears to activate the carbonyl group, making it more susceptible to nucleophilic attack and facilitating the elimination of water to form a key sulfonylimine intermediate. jmaterenvironsci.com Similarly, an efficient synthesis of sulfonamides directly from sulfonic acids or their sodium salts has been developed using microwave irradiation, avoiding the need to isolate sensitive sulfonyl chloride intermediates. organic-chemistry.org

These findings collectively demonstrate that microwave-assisted synthesis is a highly effective strategy for promoting sulfation reactions, including the formation of sulfamates, sulfamides, and sulfonamides, by offering rapid, high-yielding, and often more environmentally friendly protocols. jmaterenvironsci.comnih.gov

Table 2: Effect of Microwave Irradiation on Sulfation-Related Reactions

Reaction Type Conventional Method Microwave-Assisted Method Key Advantage Reference
Sulfamide Synthesis Slow, low-yielding steps 5 minutes at 80°C Drastic reduction in reaction time, increased yield. biotage.co.jpbiotage.co.jp
α-Sulfamidophosphonate Synthesis N/A Short reaction times, solvent-free Green chemistry, excellent yields. jmaterenvironsci.com
Sulfonamide Synthesis Requires isolation of sulfonyl chlorides 10-20 minute reaction steps Simplified procedure, high purity, excellent yields. organic-chemistry.org

Functionalization and Derivatization Studies

Modification of the Sulfamate Anion

The sulfamate anion offers several avenues for chemical modification, allowing for the synthesis of a diverse range of functionalized molecules. The primary sites for modification are the oxygen and nitrogen atoms of the sulfamate core.

A principal modification is the conversion into sulfamate esters through O-alkylation. As detailed previously (Section 2.2.2), activating a sulfamic acid salt like this compound allows for its reaction with a wide variety of alcohols and phenols to form the corresponding esters. nih.gov This transformation is fundamental to creating sulfamate-containing prodrugs and intermediates.

The nitrogen atom of the sulfamate can also be functionalized. For instance, sulfamate esters can serve as nitrogen sources in amination and aziridination reactions. nih.gov Furthermore, the sulfamate group can act as a directing group in C-H functionalization reactions. Research has shown that sulfamate ester-derived nitrogen-centered radicals can mediate 1,6-hydrogen-atom transfer (HAT) processes to selectively guide the chlorination of remote, unactivated aliphatic γ-C(sp³) bonds. nih.gov

In another functional modification, sulfamate acetamides have been developed as "self-immolative" electrophiles. acs.org When these molecules react with a nucleophile such as a cysteine residue in a protein, they release sulfamic acid, which can then dissociate into sulfur trioxide and a free amine. acs.org This property positions the sulfamate moiety for applications in covalent ligand-directed release chemistry. acs.org The reactivity of the sulfamate anion can be tuned, making it a versatile functional group in the design of targeted covalent inhibitors. acs.org

Chemical Transformation of the Trimethylammonium Cation

The trimethylammonium cation, while often considered a simple counterion, can undergo specific chemical transformations, particularly under thermal or basic conditions. Its stability and reactivity are influenced by factors such as the nature of the counterion, the solvent, and the temperature. researchgate.netrsc.org

One significant transformation is thermal degradation. Studies on the closely related N,N,N-trimethylanilinium halides have shown that the cation can be de-methylated through nucleophilic attack by the halide anion. rsc.org The rate of degradation in polar aprotic solvents follows the order of halide nucleophilicity: Cl⁻ > Br⁻ > I⁻. rsc.org This Sɴ2 reaction results in the formation of a methyl halide and the corresponding dimethylaniline. Using a non-nucleophilic counterion, such as triflate or tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻), significantly enhances the thermal stability of the cation. rsc.org

Under strongly basic conditions, quaternary ammonium cations are susceptible to degradation pathways such as Hofmann elimination. researchgate.net Density functional theory (DFT) calculations on substituted trimethylammonium cations have been used to investigate their degradation via hydroxide (B78521) attack, which is a critical consideration for their use in anion exchange membranes. researchgate.net

Beyond degradation, the trimethylammonium group can be employed as a leaving group in transition metal-catalyzed cross-coupling reactions. N,N,N-trimethylanilinium salts have been successfully used as electrophilic partners in Suzuki, Negishi, and other coupling reactions to transfer the aryl group to which they are attached. rsc.org In a distinct mode of reactivity, N,N,N-trimethylanilinium iodide has also been used to transfer a methyl group in certain nickel-catalyzed C-H bond functionalization reactions. rsc.org

Synthesis of Related Sulfamate Esters and Amides

The synthesis of sulfamate esters and amides from sulfamic acid and its salts is a cornerstone of derivatization strategies. A broadly effective protocol for preparing N-substituted sulfamate esters utilizes sulfamic acid salts, including this compound, as starting materials. nih.govacs.org The key step is the activation of the salt with triphenylphosphine ditriflate, followed by nucleophilic trapping with an alcohol. nih.gov This method demonstrates wide applicability, successfully converting primary and secondary aliphatic alcohols and various phenols into their respective sulfamate esters with high yields. nih.gov

The versatility of this approach is highlighted by its success with substrates that are challenging for traditional methods. For example, nitrogen-containing heterocyclic substituents can be incorporated, a transformation that fails when using PCl₅ for activation. nih.gov The reaction also tolerates sensitive functional groups like benzyl (B1604629) and silyl (B83357) ethers, enabling potential strategies for the site-specific sulfamoylation of polyols. nih.gov

For the synthesis of N-aryl sulfamate esters, a dual nickel- and iridium-catalyzed photoredox coupling of O-alkyl sulfamate esters with (hetero)aryl bromides provides a mild and efficient route. nih.gov This method is notable for its ability to engage a broad range of substrates under ambient conditions. nih.gov

The synthesis of sulfamides, the amide analogues of sulfamates, has also been advanced through modern synthetic methods. Microwave-assisted procedures, for example, facilitate the rapid and high-yield synthesis of unsymmetrical sulfamides. biotage.co.jpbiotage.co.jp Alternative reagents, such as hexafluoroisopropyl sulfamate, have been developed as bench-stable solids that react readily with a wide variety of alcohols and amines to provide sulfamates and sulfamides under mild conditions. organic-chemistry.orgorganic-chemistry.org

Table 3: Synthesis of Sulfamate Esters via Activation of this compound

Nucleophile (Alcohol/Phenol) Product Yield (%) Reference
n-Pentanol n-Pentyl (2,2,2-trifluoroethyl)sulfamate 95 nih.gov
Isopropanol Isopropyl (2,2,2-trifluoroethyl)sulfamate 85 nih.gov
Phenol Phenyl (2,2,2-trifluoroethyl)sulfamate 94 nih.gov
p-Hydroxybenzonitrile 4-Cyanophenyl (2,2,2-trifluoroethyl)sulfamate 89 nih.gov

Data derived from reactions of a related trifluoroethyl-substituted this compound salt under optimized conditions. nih.gov

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy offers a detailed view of the molecular structure, purity, and electronic states of trimethylammonium sulfamate (B1201201).

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within trimethylammonium sulfamate. These methods probe the vibrational energy states of molecules, providing a unique "fingerprint" based on the compound's structure. nih.govmdpi.com The spectra are complementary, as some molecular vibrations that are strong in IR may be weak or absent in Raman, and vice versa. spectroscopyonline.comsurfacesciencewestern.com

In this compound, the key vibrational modes are associated with the trimethylammonium cation and the sulfamate anion. The sulfamate group (NH₂SO₃⁻) is characterized by distinct stretching and bending vibrations of the S-O and S-N bonds. The N–S stretching modes are typically found at lower frequencies. semanticscholar.org The spectrum for the trimethylammonium cation, [(CH₃)₃NH]⁺, is dominated by the stretching and bending vibrations of the C-H and C-N bonds.

Table 1: Characteristic Vibrational Frequencies for this compound This table is based on characteristic frequencies for sulfamate and alkylammonium functional groups.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Type
N-H (Ammonium)Stretching3350 - 3100FT-IR, Raman
C-H (Methyl)Asymmetric/Symmetric Stretching2980 - 2850FT-IR, Raman
N-HBending1650 - 1550FT-IR
C-H (Methyl)Asymmetric/Symmetric Bending1470 - 1370FT-IR
S=OAsymmetric Stretching1350 - 1300FT-IR, Raman
S=OSymmetric Stretching1180 - 1140FT-IR, Raman
C-NStretching1250 - 1020FT-IR
S-NStretching800 - 680FT-IR, Raman

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and number of different types of atoms.

The ¹H NMR spectrum of the trimethylammonium cation is expected to be simple due to the molecule's symmetry. The nine protons of the three methyl groups are chemically equivalent, resulting in a single, sharp singlet. The proton on the nitrogen atom would also produce a signal, though its position and appearance can be affected by solvent and exchange phenomena.

The ¹³C NMR spectrum is similarly straightforward. The three methyl carbon atoms are equivalent and would give rise to a single resonance. The chemical shift of this peak is characteristic of a carbon atom bonded to a positively charged nitrogen atom. docbrown.info Data from the related methylammonium sulfamate shows a methyl group signal at 22.89 ppm. scispace.comresearchgate.net

Table 2: Predicted NMR Chemical Shifts (δ) for this compound Predicted values based on trimethylamine (B31210) and related structures.

NucleusGroupPredicted Chemical Shift (δ, ppm)Multiplicity
¹H-N(CH₃)₃~2.9 - 3.7Singlet
¹H-NH-VariableSinglet (broad)
¹³C-N(CH₃)₃~45 - 50N/A

Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the ¹H and ¹³C signals, confirming the assignments and further verifying the structure. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms on the surface of a material. wikipedia.orgtib.eu When a sample is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. tib.eu

For this compound, XPS analysis would confirm the presence of carbon, nitrogen, oxygen, and sulfur. High-resolution scans of the core level peaks (C 1s, N 1s, O 1s, and S 2p) provide insight into the chemical bonding. The N 1s spectrum would be expected to show a high binding energy component characteristic of the positively charged quaternary ammonium (B1175870) nitrogen. nih.govresearchgate.net The S 2p spectrum would correspond to sulfur in a +6 oxidation state, consistent with the sulfamate group.

Table 3: Expected Core Level Binding Energies from XPS for this compound

Core LevelExpected Binding Energy (eV)Inferred Chemical State
C 1s~285 - 287C-N bond
N 1s~401 - 403Quaternary Ammonium (R₄N⁺)
O 1s~532 - 534S-O bond
S 2p₃/₂~168 - 170Sulfate (B86663)/Sulfamate (S⁶⁺)

Crystallographic and Morphological Investigations

Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound. carleton.edurigaku.com It provides precise measurements of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be constructed, from which the positions of all atoms are determined.

While specific crystallographic data for this compound is not available in the cited literature, analysis of the closely related ammonium sulfamate provides a model for the expected structural features. nih.gov The crystal structure of ammonium sulfamate reveals a complex network of hydrogen bonds between the ammonium cations and the sulfamate anions. nih.gov A similar arrangement, dominated by ionic and hydrogen-bonding interactions between the trimethylammonium cation's N-H group and the sulfamate anion's oxygen and nitrogen atoms, would be anticipated for this compound.

Table 4: Crystallographic Data for the Related Compound Ammonium Sulfamate Source: Cain, B. E.; Kanda, F. A. (1972) nih.gov

ParameterValue
Chemical FormulaH₆N₂O₃S
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.443
b (Å)7.739
c (Å)14.281
α, β, γ (°)90, 90, 90
Volume (ų)822.4
Z (Formula units per cell)8

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and analyze the purity of a solid sample. Instead of a single crystal, a fine powder of the material is used, which contains thousands of crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint of the crystalline solid.

The PXRD pattern of this compound would consist of a series of diffraction peaks at specific angles (2θ). The positions and relative intensities of these peaks are characteristic of the compound's crystal lattice structure. This pattern can be used for routine identification, quality control, and to distinguish between different polymorphic forms of the compound, if they exist. Comparing an experimentally obtained XRD pattern with one simulated from single-crystal data can confirm the phase purity of a bulk sample. researchgate.net

Table 5: Representative Data Format for Powder X-ray Diffraction This is a hypothetical representation of PXRD data.

Diffraction Angle (2θ) [°]d-spacing (Å)Relative Intensity (%)
[Value 1][Value 1][Value 1]
[Value 2][Value 2][Value 2]
[Value 3][Value 3][Value 3]
.........

Advanced Characterization Techniques for Intermolecular Interactions

The following techniques provide quantitative data on the binding and stability of this compound in solution, which is essential for understanding its behavior in various chemical environments.

Thermodynamic ParameterSignificance for this compound Interactions
Binding Affinity (KD) Quantifies the strength of the interaction with a binding partner.
Enthalpy (ΔH) Indicates the heat released or absorbed during binding, reflecting changes in bonding.
Entropy (ΔS) Represents the change in disorder of the system upon binding.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. For this compound, DLS can be used to determine the hydrodynamic radius of any aggregates or nanoparticles in a liquid medium. It is also a valuable tool for assessing the colloidal stability of its solutions by monitoring changes in particle size over time or under varying conditions. Studies on related quaternary ammonium salt-based surfactants have employed DLS to characterize the size of micelles they form in aqueous solutions. rsc.org

Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring molecular interactions in real-time without the need for labels. nih.govrapidnovor.comresearchgate.netbroadinstitute.orgnews-medical.net While direct SPR studies on this compound are not prevalent, the technique is well-suited for characterizing the binding kinetics of small molecules. In a hypothetical experiment, this compound could be flowed over a sensor surface functionalized with a potential binding partner. The SPR response would provide real-time data on the association (kon) and dissociation (koff) rate constants, from which the binding affinity (KD) can be calculated.

Kinetic ParameterDescriptionRelevance to this compound
Association Rate (kon) The rate at which the compound binds to its target.Characterizes the speed of complex formation.
Dissociation Rate (koff) The rate at which the compound unbinds from its target.Indicates the stability of the formed complex.
Affinity (KD) The equilibrium dissociation constant (koff/kon).Provides an overall measure of binding strength.

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of Sulfamate (B1201201) Transformations

The sulfamate functional group, characterized by a sulfur-nitrogen bond, exhibits a range of reactivity. Its transformations are dictated by the nature of the substituents on both the nitrogen and the sulfonyl oxygen, as well as the reaction conditions.

The rearrangement of sulfamate esters, particularly N,N-disubstituted esters like methyl N,N-dimethylsulfamate, has been a subject of study for over a century. This compound is known to spontaneously rearrange at room temperature into a dipolar betaine, (CH₃)₃N⁺SO₃⁻. This transformation is analogous to the structure of trimethylammonium sulfamate, which can be viewed as the salt formed between trimethylamine (B31210) and sulfamic acid.

The mechanism of this rearrangement is proposed to be an intramolecular, four-centered process. This pathway involves the nitrogen atom attacking the methyl group, leading to the cleavage of the S-O bond and the formation of a new N-C bond, resulting in the stable zwitterionic structure. The reaction is considered a first-order process. Studies involving boiling xylene have determined a first-order rate constant of approximately 1 x 10⁻⁵ sec⁻¹. The intramolecular nature of the reaction was confirmed by crossover experiments where a mixture of two different sulfamate esters yielded only the corresponding direct rearrangement products, with no "crossed" betaines formed.

Thermally induced rearrangements are also observed in related N-substituted compounds, such as N-oxides containing an alkyl group on the nitrogen. These can undergo an N-R to O-R rearrangement, known as the Meisenheimer arrangement, which proceeds through a different mechanism but highlights the potential for intramolecular transformations in such systems nih.gov.

The sulfur atom in the sulfamate group is electrophilic and susceptible to attack by nucleophiles. Nucleophilic substitution reactions at the sulfur center are fundamental to the chemistry of sulfamates and can proceed through different mechanisms depending on the substrate, nucleophile, and reaction conditions. ksu.edu.sawikipedia.orgmasterorganicchemistry.comlibretexts.orgbits-pilani.ac.in

Kinetic studies on the hydrolysis of phenylsulfamate esters have revealed two distinct mechanistic pathways based on the pH of the solution:

Associative Sₙ2(S) Mechanism: At medium acid strength (pH 2-5), the reaction proceeds via an associative Sₙ2 mechanism at the sulfur atom (Sₙ2(S)). In this single-step concerted process, a water molecule acts as the nucleophile, attacking the sulfur atom. This leads to the simultaneous cleavage of the S-O bond of the leaving group (the phenol) and the formation of a new S-O bond with the incoming water molecule.

Dissociative E1cB Mechanism: In neutral to moderately alkaline solutions (pH ≥ ~6-9), the mechanism shifts to a dissociative elimination-conjugate base (E1cB) pathway. This multi-step process involves:

Ionization of the amino group to form the conjugate base.

Unimolecular expulsion of the aryloxide leaving group from the ionized ester.

Formation of a reactive N-sulfonylamine (HN=SO₂) intermediate, which is then rapidly attacked by water or hydroxide (B78521) ions to yield sulfamic acid.

The stability of the sulfamate anchor group in solid-phase synthesis highlights its resistance to certain nucleophiles. For instance, N-trityl derivatives of aryl sulfamates are resistant to cleavage by 20% piperidine in dichloromethane for several hours, a condition commonly used in peptide synthesis. cmu.edu This indicates that while the sulfur is electrophilic, the reactivity is modulated by the substituents and reaction environment.

Table 1: Mechanistic Pathways for Sulfamate Ester Hydrolysis

pH Range Mechanism Description Rate Determining Step
2 - 5 Sₙ2(S) Concerted backside attack by nucleophile (H₂O) on the sulfur atom. Bimolecular: depends on [Sulfamate] and [H₂O].
≥ 6 E1cB Stepwise mechanism involving deprotonation followed by unimolecular loss of the leaving group. Unimolecular expulsion of the leaving group from the conjugate base.

Direct studies on the oxidation and reduction pathways of this compound are not extensively documented. However, the electrochemical behavior of its constituent parts, the ammonium (B1175870) ion and the sulfamate/sulfate (B86663) group, provides insight into potential redox transformations.

8NH₄⁺ + 3SO₄²⁻ → 4N₂ + 3HS⁻ + 12H₂O + 5H⁺ researchgate.net

This process is microbially mediated, with bacteria from the Proteobacteria phylum playing a key role. nih.gov The mechanism is complex, potentially involving intermediates like nitrite (NO₂⁻), and proceeds alongside traditional denitrification and anammox pathways. nih.govresearchgate.net

In electrochemical systems, sulfamic acid and its salts have been investigated for applications such as redox batteries. researchgate.net Studies on the Ce³⁺/Ce⁴⁺ redox couple in sulfamic acid media show that the sulfamate electrolyte is stable under these oxidizing conditions. The formal potential of this couple in sulfamic acid is approximately 1.52 V vs. NHE. researchgate.net The decomposition potential of sulfamic acid itself has also been studied, indicating its relative stability to electrolysis under certain conditions. fhsu.edu These findings suggest that the sulfamate anion is reasonably resistant to electrochemical oxidation, while the ammonium cation can be oxidized under specific microbial or electrochemical conditions.

Polymerization Kinetics and Mechanisms

The sulfamate group can be incorporated into polymers to impart specific functionalities. The kinetics and mechanisms of such polymerization reactions are crucial for controlling the structure and properties of the resulting materials.

Free radical polymerization is a versatile method used to create a wide variety of polymers from monomers with carbon-carbon double bonds. libretexts.orgfujifilm.comwikipedia.org This chain reaction process involves three main stages: initiation, propagation, and termination. fujifilm.com The sulfamate functionality can be introduced into polymers either by polymerizing sulfamate-containing monomers or by post-polymerization modification. researchgate.net

The synthesis of polymers such as poly((sulfamate-carboxylate)isoprene) demonstrates the incorporation of the sulfamate group into a polymer backbone. researchgate.net In such systems, the polymerization of the vinyl monomer (e.g., isoprene) proceeds via a standard free radical or living polymerization mechanism (like anionic polymerization), and the sulfamate group is typically a spectator to the radical process. researchgate.netnih.gov The primary role of the sulfamate moiety is to provide functionality to the final polymer, such as improved hydrophilicity or sites for further reactions.

The kinetics of free radical polymerization can be described by the following general steps:

Initiation: An initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals (I•), which then react with a monomer (M) to form a chain-initiating radical (M₁•).

Propagation: The monomer radical (Mₙ•) successively adds monomer units to grow the polymer chain.

Termination: The growth of a polymer chain is stopped, typically by the combination or disproportionation of two growing radical chains.

The rate of polymerization (Rp) is generally given by the equation:

Rp = kp[M](fkd[I] / kt)1/2

where kp, kd, and kt are the rate constants for propagation, initiator decomposition, and termination, respectively; [M] and [I] are the concentrations of the monomer and initiator; and f is the initiator efficiency. The presence of a sulfamate group on the monomer could potentially influence these rate constants through steric or electronic effects, although specific kinetic data for sulfamate-containing monomers is sparse.

In the polymerization of ionic monomers, the nature of the counterion can have a significant impact on the reaction kinetics and the properties of the resulting polymer. For a hypothetical vinyl monomer containing a sulfamate anion, the trimethylammonium cation ((CH₃)₃NH⁺) would act as the counterion.

The influence of counterions in polymerization can be attributed to several factors:

Ion Pairing: The degree of association between the propagating ionic chain end and the counterion affects the reactivity of the active center. Tightly bound ion pairs can reduce the propagation rate due to steric hindrance and reduced charge separation.

Steric Effects: Bulky counterions can sterically hinder the approach of a monomer to the active site, slowing down the propagation step. nih.gov

Studies on polymerized ionic liquids have shown that counter-ion identity significantly influences polymerization kinetics, particularly in controlled radical polymerization techniques like RAFT. osti.gov Similarly, in ionic comb polymers, bulky alkylammonium counterions have been shown to act as plasticizers, influencing the mechanical properties like toughness and elastic modulus by altering ionic interactions and chain mobility. nih.govelsevierpure.com The trimethylammonium ion, being a tertiary ammonium counterion, could influence ion pairing and chain dynamics, potentially leading to specific mechanical and kinetic outcomes compared to smaller inorganic ions or larger quaternary ammonium ions. elsevierpure.com

Table 2: Potential Effects of Trimethylammonium Counterion on Polymerization

Factor Influence of Trimethylammonium Counterion Potential Outcome
Size Moderately bulky tertiary ammonium ion. May introduce steric hindrance at the propagating chain end, potentially reducing the propagation rate compared to small inorganic ions.
Charge Delocalization Localized positive charge on the nitrogen atom. Can form relatively tight ion pairs with the anionic sulfamate group on the polymer chain, affecting chain mobility and solubility.
Hydrogen Bonding The N-H proton can act as a hydrogen bond donor. May lead to specific interactions with the monomer or solvent, influencing the local reaction environment and kinetics.
Plasticization Organic nature can disrupt strong ionic aggregation. May lower the glass transition temperature (Tg) and improve toughness in the resulting polymer compared to systems with metal counterions. nih.gov

Catalytic Reaction Mechanisms

The unique structure of this compound, combining a quaternary ammonium cation and a sulfamate anion, suggests potential roles in various catalytic processes.

Quaternary ammonium cations, including the trimethylammonium cation, are known to play a crucial role in stabilizing intermediates in certain catalytic cycles, thereby influencing reaction pathways and selectivity. A prominent example is in the electrocatalytic CO2 reduction reaction (CO2RR). In this context, organic quaternary ammonium cations can flexibly tune the adsorption of intermediates on the catalyst surface. google.com

The stabilization effect is attributed to a combination of electrostatic interactions and steric effects. While smaller alkali cations are known to stabilize intermediates through electrostatic forces, larger organic cations like trimethylammonium introduce a steric component. google.com This steric influence can dominate the reaction environment within the electrical double layer at the catalyst's surface, enhancing the adsorption of key intermediates and steering the reaction toward a specific product. For example, the presence of octadecyl trimethyl ammonium cations has been shown to significantly improve the Faradaic efficiency for formic acid production by stabilizing CO2RR intermediates. google.com The bulky nature of the cation can control access to the catalytic sites and modify the local chemical environment, favoring certain reaction pathways over others.

Micellar catalysis is an area of chemistry that often draws parallels to enzymatic catalysis, representing a form of biomimicry. Micelles, which are self-assembled aggregates of surfactant molecules in a solution, can create unique microenvironments that act as "nanoreactors." youtube.com These nanoreactors can concentrate reactants, alter reaction equilibria, and stabilize transition states, much like the active site of an enzyme. mdpi.com

Surfactants containing a quaternary ammonium head group, such as the widely studied cetyltrimethylammonium bromide (CTAB), are effective in forming micelles that catalyze a variety of chemical reactions. mdpi.com Although this compound itself is not a surfactant due to its lack of a long hydrophobic tail, its functional head group is a key component of many cationic surfactants. kao.com These cationic micelles can bind both neutral hydrophobic substrates and anionic nucleophiles, increasing their local concentration and accelerating reaction rates, sometimes by several orders of magnitude. wikipedia.org

The biomimetic aspect arises from the micelle's ability to provide a confined, non-polar microenvironment within a bulk aqueous phase, mimicking the hydrophobic pockets of enzymes. researchgate.net This compartmentalization allows reactions to proceed that would be slow or inefficient in the bulk solvent. Bifunctional micelles, which contain multiple catalytic groups like an imidazole ring and a hydroxyl group on the surfactant head, can exhibit even more sophisticated catalytic behavior, further mimicking the synergistic effects of amino acid residues in an enzyme's active site. rsc.org

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which both an electron and a proton are transferred in a single kinetic step or in separate, sequential steps. researchgate.netacs.org This process is vital in many areas of chemistry and biology, including photosynthesis and respiration. google.comnih.gov The general mechanism can be visualized using a "square scheme," which delineates the possible pathways: stepwise electron transfer followed by proton transfer (ETPT), stepwise proton transfer followed by electron transfer (PTET), or a concerted transfer along the diagonal (CPET). acs.org

While direct studies on PCET in this compound are not documented, the principles of PCET are highly relevant to related systems involving ion pairs and hydrogen bonding. rsc.org The interaction between a cation and an anion, such as the trimethylammonium and sulfamate ions, can create an environment conducive to PCET if a redox-active center is present. The transfer of a proton and an electron can be strongly coupled, and this coupling avoids the formation of high-energy intermediates like radical ions or protonated/deprotonated species that would be generated in a stepwise process. acs.org

Studies on systems like amidinium-carboxylate salt bridges, which mimic biological Arg-Asp interactions, show that the rate of charge transfer is profoundly affected by the arrangement of the proton donor and acceptor sites relative to the electron's path. nih.gov In such systems, the hydrogen bond is not merely a structural element but an active participant in the charge transfer mechanism. The rate constants for these reactions can be highly sensitive to the driving force and reorganization energy, which are themselves dependent on the coupled motion of the electron and proton. nih.govrsc.org

Solvent Effects on Reactivity and Mechanism

The solvent in which a reaction is conducted can have a profound impact on reaction rates, equilibria, and even the operative mechanism. For ionic compounds like this compound, solvent properties such as polarity, proticity, and coordinating ability are particularly important.

The reactivity of quaternary ammonium salts is significantly influenced by the solvent medium. For instance, the thermal stability and degradation kinetics of these salts vary across different polar solvents. nih.gov Studies have shown that degradation rates are often slower in more polar solvents like water and methanol, which can effectively solvate the charged species and stabilize them against decomposition pathways. nih.gov

For reactions involving ionic species, the solvent's ability to stabilize charged intermediates or transition states is paramount. In nucleophilic substitution (S_N2) reactions, polar aprotic solvents (e.g., DMF, DMSO) are often preferred as they can solvate the cation while leaving the anion relatively "bare," enhancing its nucleophilicity. In contrast, polar protic solvents (e.g., water, ethanol) can solvate both the cation and the anion, potentially slowing down reactions by stabilizing the reactant state and solvating the nucleophile through hydrogen bonding.

The solubility of the compound is a fundamental aspect of the solvent effect. The sulfamate portion of the molecule is related to sulfamic acid, which exhibits varied solubility in different solvents.

Table 2: Solubility of Related Sulfamic Acid and Ammonium Sulfamate in Various Solvents

Solvent Solubility of Sulfamic Acid ( g/100 ml) Solubility of Ammonium Sulfamate Citation
Water 21.32 (at 20 °C) Very soluble nih.gov
Formamide 20 Moderately soluble nih.gov
Methanol 4.3 Slightly soluble nih.gov
Ethanol Insoluble Slightly soluble nih.gov
Acetone 0.4 Insoluble

This data indicates a strong preference for polar, protic solvents, which is typical for small, highly polar, or ionic compounds capable of hydrogen bonding. The choice of solvent can thus be used to tune the reactivity of this compound, either by controlling its concentration in the solution phase or by directly influencing the energetics of the reaction pathway.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of trimethylammonium sulfamate (B1201201), offering a detailed view of its electronic structure and potential for chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For trimethylammonium sulfamate, DFT calculations, often using functionals like B3LYP, can elucidate the distribution of electron density and the nature of the ionic bond between the trimethylammonium cation and the sulfamate anion. rsc.orgnih.gov Studies on similar systems, such as the trimethylammonium cation complexed with various anions, reveal that stable structures are formed where the anion interacts with the hydrogen atoms of the methyl groups. rsc.org The calculated binding energies from these studies can provide an approximation of the strength of the ionic interaction in this compound.

Furthermore, DFT is instrumental in determining reaction energies. For instance, calculations can predict the energetics of proton transfer from a potential proton donor to the sulfamate anion, a key aspect of its reactivity. The choice of basis sets, such as 6-31G* or 6-311++G**, is crucial for obtaining accurate results that correlate well with experimental data. rsc.org Theoretical investigations into the electronic structures of sulfonamides have demonstrated that DFT can identify the weakest bonds susceptible to breaking during oxidation processes, a principle that can be extended to understand the stability of the sulfamate anion.

The following table summarizes representative data from DFT calculations on related systems, which can be used to infer the properties of this compound.

SystemComputational MethodCalculated PropertyValueReference
Trimethylammonium cation with anionsDFT (B3LYP/6-31+G(d,p))Binding EnergyVaries with anion rsc.org
Sulfamic acid derivativesDFTpKa valuesStrong acidity predicted researchgate.net
Tetramethylammonium chlorideDFT (B3LYP/6-311G+(d,p))Charge on N++0.893 e nih.gov

Ab initio calculations, which are based on first principles without empirical parameters, provide a high level of theory for studying molecular complexes and the influence of solvents. For this compound, these methods can be used to model the interaction with solvent molecules, such as water. High-level ab initio molecular orbital studies on sulfamic acid, a closely related compound, have shown that it exists predominantly as a zwitterion in condensed phases, which is analogous to the ionic nature of this compound. ysu.am

The Onsager reaction field theory, within the framework of ab initio self-consistent reaction field (SCRF) formalism, has been employed to investigate the effects of a dielectric medium on sulfamic acid. ysu.am These studies predict a significant stabilization of the zwitterionic form in a polar solvent, which is consistent with the expected behavior of this compound in aqueous solution. ysu.am Such calculations reveal that the N-S bond length can be dramatically influenced by the solvent, highlighting the importance of considering solvation effects in theoretical models. ysu.am Furthermore, ab initio molecular dynamics can be used to benchmark the solvation structure of the sulfate (B86663) ion, providing insights that are transferable to the sulfamate anion.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical tool in quantum chemistry for predicting the reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator: a larger gap suggests higher stability and lower chemical reactivity.

For an ionic compound like this compound, the HOMO is typically associated with the anion (sulfamate), and the LUMO is associated with the cation (trimethylammonium). This distribution indicates that the sulfamate anion is the center for nucleophilic attack (electron donation), while the trimethylammonium cation is the center for electrophilic attack (electron acceptance). Computational studies on quaternary ammonium (B1175870) salts have shown that the nature of the alkyl substituents has a minimal effect on the LUMO energy level of the cation. researchgate.net A linear correlation has been observed between the cathodic limit (a measure of electrochemical stability) and the LUMO energies of various organic cations, suggesting that the electrochemical stability of the trimethylammonium cation can be computationally predicted. researchgate.net The HOMO-LUMO gap for similar organic ammonium triiodide salts has been calculated to be around 4.2 eV, providing an estimate for the stability of such ionic compounds. rsc.org

The following table presents a conceptual summary of HOMO-LUMO analysis as it would apply to this compound, based on findings from related compounds.

ParameterAssociated IonPredicted Role in ReactivityImplication for Stability
HOMOSulfamate AnionElectron donor (nucleophilic center)A larger energy gap between HOMO and LUMO correlates with higher kinetic stability.
LUMOTrimethylammonium CationElectron acceptor (electrophilic center)

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful approach to study the dynamic behavior of this compound in solution, providing insights into solvation, aggregation, and intermolecular interactions over time.

MD simulations are particularly well-suited for exploring how trimethylammonium and sulfamate ions are solvated in aqueous environments. Simulations of aqueous solutions of trimethylammonium chloride have revealed significant solute-solute interactions and inhomogeneity, even at low concentrations. rsc.org These findings suggest that in a solution of this compound, the ions are not uniformly distributed but rather form dynamic aggregates. rsc.org

The formation of ionic aggregates is a common phenomenon in concentrated salt solutions and can significantly impact the properties of the solution. nih.govresearchgate.net MD simulations can characterize the structure and morphology of these aggregates, which can range from simple ion pairs to larger, more complex clusters. The nature of the cation and anion influences the structure of these aggregates and their interaction with the surrounding water molecules. nih.gov For instance, simulations can reveal whether the ions form solvent-separated ion pairs or contact ion pairs.

The interplay of various intermolecular forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces, governs the behavior of this compound in both the solid state and in solution. MD simulations can provide a detailed picture of these interactions. In aqueous solution, the trimethylammonium cation and the sulfamate anion will interact with water molecules through hydrogen bonds and ion-dipole interactions.

Computational Modeling of Adsorption and Interfacial Phenomena

Computational modeling serves as a powerful tool to investigate the behavior of chemical compounds at interfaces, providing insights that are often difficult to obtain through experimental methods alone. In the context of this compound, computational approaches can elucidate its adsorption characteristics and interfacial dynamics, which are crucial for various industrial applications.

The adsorption of this compound onto a solid surface from a solution is a complex process that can be described by various theoretical models. These models, when fitted to experimental data, provide quantitative information about the adsorption capacity, the rate of adsorption, and the underlying mechanisms.

Adsorption Isotherms:

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the adsorbent surface at a constant temperature. Several isotherm models can be employed to analyze this relationship for this compound.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is one of the most commonly used models in adsorption studies.

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. ijcce.ac.ir

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. cambridge.org

Sips Isotherm: This is a three-parameter model that combines the features of both the Langmuir and Freundlich isotherms. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm. cambridge.org

The selection of the most appropriate isotherm model is typically based on the correlation coefficient (R²) and other statistical parameters obtained from fitting the experimental data.

Adsorption Kinetics:

Adsorption kinetics models are used to understand the rate of the adsorption process and to identify the rate-controlling steps, which can be mass transfer or chemical reaction.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent.

Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ijcce.ac.ir

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism. If the plot of the amount of adsorbed substance versus the square root of time passes through the origin, then intraparticle diffusion is the sole rate-limiting step.

By applying these models, researchers can gain a comprehensive understanding of the adsorption behavior of this compound on various surfaces.

Table 1: Common Adsorption Isotherm and Kinetic Models

Model Type Model Name Key Assumptions
Isotherm Langmuir Monolayer adsorption on a homogeneous surface with a finite number of identical sites.
Freundlich Adsorption on a heterogeneous surface, not limited to a monolayer.
Temkin Considers indirect adsorbate-adsorbate interactions; heat of adsorption decreases linearly with coverage.
Sips A combination of Langmuir and Freundlich models, applicable to a wide range of concentrations.
Kinetics Pseudo-First-Order The rate of adsorption is proportional to the number of available sites.
Pseudo-Second-Order The rate-limiting step is chemisorption.
Intraparticle Diffusion Describes the diffusion of the adsorbate within the pores of the adsorbent.

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for studying the behavior of molecules at interfaces at an atomic level. nih.gov These simulations can provide detailed information about the orientation of this compound molecules at an interface, the interactions with surrounding molecules, and the resulting surface properties.

Surface Energy Calculations:

The surface energy of a material is a measure of the excess energy at its surface compared to the bulk. Computational methods can be used to calculate the surface energy of substrates both with and without adsorbed this compound. researchgate.netresearchgate.netuni-ulm.de This information is crucial for understanding wetting phenomena and the stability of coatings. The calculation of surface energy often involves creating a slab model of the material in a simulation box and determining the energy difference between the slab and a corresponding bulk system. uni-ulm.de

Interfacial Dynamics:

Molecular dynamics simulations can be used to model the dynamic behavior of this compound at various interfaces, such as liquid-air or liquid-solid interfaces. nih.gov These simulations track the positions and velocities of individual atoms over time, providing a detailed picture of the molecular arrangements and movements. Key properties that can be investigated include:

Density Profiles: The distribution of this compound and solvent molecules perpendicular to the interface, revealing how the compound arranges itself at the surface. researchgate.net

Orientation of Molecules: The preferred orientation of the trimethylammonium and sulfamate groups with respect to the interface.

Interfacial Tension: The force acting at the interface, which can be calculated from the components of the pressure tensor in the simulation. A reduction in interfacial tension upon the addition of this compound would indicate its surfactant-like properties. researchgate.net

Diffusion Coefficients: The mobility of this compound molecules at the interface compared to the bulk solution.

These computational studies can provide a molecular-level understanding of how this compound modifies interfacial properties, which is essential for optimizing its performance in various applications.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological or chemical activity. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are widely used to develop these relationships. mdpi.com

For this compound, SAR studies could be employed to understand how modifications to its molecular structure would affect its properties and performance in specific applications. For instance, if this compound is being considered for a biological application, SAR studies could help in designing derivatives with enhanced activity.

The general workflow of a computational SAR study involves:

Data Collection: A dataset of compounds with known activities is compiled. In the case of sulfamates, this could include a series of related compounds with varying substituents. nih.govnih.gov

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. nih.gov

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the molecular descriptors to the observed activity. mdpi.com

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques to ensure its reliability.

While specific SAR studies on this compound are not extensively reported in the public domain, the principles of SAR could be applied to this compound. For example, by synthesizing and testing a series of analogs with different alkyl chain lengths on the ammonium group or with substitutions on the sulfamate group, a QSAR model could be developed. Such a model would be invaluable for the rational design of new compounds with tailored properties, reducing the need for extensive trial-and-error experimentation.

Advanced Applications in Non Medical/non Biological Fields

Applications in Material Science

The utility of Trimethylammonium sulfamate (B1201201) in material science is primarily associated with the distinct chemical properties of its constituent ions: the trimethylammonium cation and the sulfamate anion. While direct applications of the combined salt are not extensively documented in all areas, the functions of these moieties are well-established in related contexts.

Development of Functional Polymers and Hydrogels for General Applications

The trimethylammonium group is a quaternary ammonium (B1175870) cation that is incorporated into various functional polymers to impart a positive charge. For instance, polymers like poly((trimethylamino)ethyl methacrylate (B99206) chloride) (pTMAEMA) are used to create hydrogels. nih.gov These cationic polyelectrolyte networks can be cross-linked to produce materials with enhanced mechanical properties, such as toughness and elasticity. nih.gov Similarly, sulfonate groups (a related functionality to sulfamates) are incorporated into hydrogels to create materials with tunable swelling capacities, specific mechanical properties, and the ability to bind cationic molecules. nih.gov

While these examples show the utility of the trimethylammonium and sulfonate/sulfamate functional groups in creating advanced polymers and hydrogels, specific research detailing the use of Trimethylammonium sulfamate as a monomer or functionalizing agent for these materials is not prominent in the existing literature.

Utilization in Paper Manufacturing as Retention Aids

In the papermaking industry, retention aids are crucial for improving the retention of fine particles, fillers, and fibers during sheet formation. chemipaz.compolyacrylamidefactory.com Cationic polymers are highly effective for this purpose, with cationic polyacrylamide being a representative example. polyacrylamidefactory.comwpates.com These polymers often incorporate cationic monomers that contain quaternary ammonium groups. For example, methacryloyloxyethyltrimethylammonium chloride is a common cationic monomer used in the synthesis of polymers for retention aids. google.com The positive charge from the trimethylammonium group allows the polymer to adsorb onto negatively charged cellulose (B213188) fibers and fillers, neutralizing charges and facilitating flocculation, which improves drainage and retention. polyacrylamidefactory.com

Although the trimethylammonium cation is a key functional component in established retention aids, the direct application of this compound as a primary retention aid is not specifically documented. The use of polymeric forms containing this cation is the standard approach.

Electrostatic Charge Control in Powder Processing

Electrostatic charges can accumulate during the processing and handling of powders, leading to operational issues and safety hazards. wpates.com Charge-control agents are often added to powder formulations, such as in toners for electrophotography, to maintain the electrostatic charge within a desired range. Quaternary ammonium salts are a well-known class of compounds used as positive charge-control agents. google.com The inherent charge of these salts helps to establish and stabilize the triboelectric properties of the powder particles. google.com

As a quaternary ammonium salt, this compound fits into the general chemical class of compounds used for electrostatic charge control. However, specific studies or patents detailing its particular use and efficacy in powder processing applications are not widely available.

Catalysis and Reaction Media

This compound serves as a valuable intermediate in chemical synthesis and possesses theoretical potential as a phase transfer catalyst due to its salt structure.

Homogeneous and Heterogeneous Catalysis (e.g., CO₂ Reduction, Organic Transformations)

While sulfamates as a functional group are involved in various catalytic transformations, such as enantioselective aza-Michael cyclizations, the direct role of this compound as a catalyst is less defined. nih.gov However, its utility as a key reagent and stable intermediate in organic synthesis is documented. Specifically, this compound salts have been prepared from the reaction of an amine with a sulfur trioxide trimethylamine (B31210) complex. nih.gov These solid salts are noted for their simple isolation, purity via recrystallization, and favorable solubility profiles for subsequent reactions. nih.gov

In one study, a this compound salt was used in a broadly effective protocol to synthesize a variety of sulfamate esters. The salt was activated with triphenylphosphine (B44618) ditriflate before reacting with an alcohol to yield the desired sulfamate ester in high efficiency. nih.gov This demonstrates its role as a stable, manageable precursor in organic transformations.

Reagent/IntermediatePrecursorsReactionProductYieldReference
This compound salt2,2,2-trifluoroethylamine (B1214592), Sulfur trioxide trimethylamine complexSulfamationSolid trimethylammonium saltNot specified nih.gov
Sulfamate esterThis compound salt, n-pentanolEsterification via activationN-(2,2,2-trifluoroethyl)pentyl sulfamate95% nih.gov

This table outlines the use of a this compound salt as a key intermediate in the synthesis of sulfamate esters.

Use as Phase Transfer Catalysts

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.orgtcichemicals.com A phase-transfer catalyst, typically an ionic salt, transports a reactant from one phase to another where the reaction can occur. operachem.com Quaternary ammonium salts are one of the most common types of phase-transfer catalysts for transferring anions from an aqueous phase into an organic phase. wikipedia.orgalfachemic.com

This compound is a quaternary ammonium salt and thus theoretically capable of functioning as a phase-transfer catalyst. The trimethylammonium cation could transport the sulfamate anion or exchange it for another reactant anion at the phase interface, carrying it into the organic phase for reaction. Despite this potential, specific examples in the literature that demonstrate the use of this compound for phase-transfer catalysis are not readily found, with more common examples including quaternary ammonium halides like chlorides and bromides. wikipedia.orgalfachemic.com

Development of Smart Biocatalysts

The development of "smart biocatalysts" represents a significant advancement in industrial process engineering. These catalysts typically involve conjugating enzymes to stimuli-responsive (smart) polymers, which can alter their conformation in response to external stimuli like temperature or pH. This mechanism acts as a molecular switch, protecting the enzyme from harsh industrial environments and allowing for its easy separation and reuse. fineotex.com While specific research directly employing this compound in the formation of smart biocatalysts is not prominent in publicly available literature, the role of quaternary ammonium compounds in enzyme stabilization is a relevant area of study.

The stability of biocatalysts is a primary obstacle to their broader implementation in industrial synthesis. nih.govejbiotechnology.info The cationic nature of the trimethylammonium group could theoretically contribute to the stability of an enzyme-polymer conjugate through electrostatic interactions. However, the compatibility of quaternary ammonium compounds with enzymes is highly specific; some combinations can lead to precipitation and loss of enzymatic function, presenting a significant challenge that requires careful consideration in formulation. researchgate.net The development of effective and stable industrial biocatalysts often involves strategies like immobilization on solid supports or chemical modification to enhance their performance under process conditions. nih.gov Future research may explore the potential of the sulfamate anion and trimethylammonium cation pair in creating specific ionic environments that could stabilize certain industrial enzymes within a smart polymer framework, though this remains a speculative application.

Surfactant and Interfacial Chemistry

Emulsification is a critical process in numerous industries, involving the stabilization of a mixture of two immiscible liquids, such as oil and water. This is achieved through the use of emulsifiers—surface-active agents that reduce interfacial tension and form a protective layer around the droplets of the dispersed phase. nih.gov Cationic surfactants, a class that includes quaternary ammonium compounds, are known to be effective emulsifiers. They function by adsorbing at the oil-water interface and imparting a positive electrostatic charge to the droplets, which creates repulsive forces that prevent coalescence.

While this compound possesses the fundamental structure of a cationic surfactant, its specific efficacy and applications as an emulsifier or dispersant are not extensively detailed in available research. The performance of a surfactant is highly dependent on the balance between its hydrophilic head (the trimethylammonium group) and its hydrophobic tail, as well as the nature of the counter-ion (the sulfamate group). Patents and industrial literature describe a wide range of quaternary ammonium compounds for various applications, including as emulsifiers for pesticides, asphalt, and cleaning compositions, and even as demulsifiers for breaking crude oil emulsions. google.comgoogle.comjustia.com This highlights the versatility of the broader chemical class and suggests a potential, though unconfirmed, role for this compound in specialized emulsion systems.

The behavior of this compound at interfaces is central to its function as a surfactant. While direct studies on this specific compound are limited, research on structurally similar cationic surfactants provides significant insight into its probable adsorption characteristics. A relevant case study is the compound N'-undecylenamidopropyl-N''-trimethylammonium methyl sulfate (B86663), which shares the same trimethylammonium cationic head group. Studies on its adsorption at the air-water interface show that it effectively reduces surface tension. The adsorption process is influenced by factors such as concentration and the presence of other substances like alcohols, which can impact the thermodynamics of interface formation.

At solid-liquid interfaces, the adsorption of a cationic surfactant like this compound is largely governed by electrostatic interactions. On a negatively charged solid surface (such as silica, clays, or many cellulosic materials in aqueous media), the positively charged trimethylammonium head group will readily adsorb, neutralizing the surface charge. This initial adsorption can then be followed by hydrophobic interactions between the alkyl tails of the surfactant molecules, leading to the formation of aggregate structures like hemimicelles or admicelles on the surface. This property is fundamental to applications such as fabric softening, corrosion inhibition, and mineral flotation.

Below is a table summarizing the adsorption characteristics for the related compound, N'-undecylenamidopropyl-N''-trimethylammonium methyl sulfate, which illustrates the typical behavior of a trimethylammonium-based surfactant.

ParameterObservationSignificance
Adsorption Mechanism Initially diffusion-limited at short times.Indicates the rate at which surfactant molecules travel from the bulk solution to the interface to reduce surface tension.
Dynamic Surface Tension Decreases over time as molecules adsorb and orient at the air-water interface.Measures the effectiveness of the surfactant in lowering the energy of the interface.
Interfacial Concentration Increases with the addition of co-surfactants like tetradecanol.Shows how interactions with other molecules can enhance the packing of the surfactant at the interface.
Thermodynamics The thermodynamic quantities of interface formation (e.g., Gibbs free energy of adsorption) are typically negative.A negative value indicates that the adsorption process is spontaneous.

Data derived from studies on the structurally similar compound N'-undecylenamidopropyl-N''-trimethylammonium methyl sulfate.

In water treatment and various industrial processes, flocculants are used to aggregate finely suspended particles into larger flocs, which can then be easily removed through sedimentation or filtration. ekb.eg Cationic polymers are particularly effective flocculants for treating wastewater streams where the suspended solids (like clays, silica, or organic matter) are negatively charged.

Research has demonstrated the efficacy of copolymers incorporating a trimethylammonium functional group as flocculants for industrial wastewater treatment. For instance, a copolymer based on [(3-methacryloylamino)propyl]trimethylammonium chloride (TMAPMACh) and N,N-dimethyl-acrylamide (DMAA) has been shown to be an effective flocculant for bentonite suspensions. The primary mechanism of action is charge neutralization, where the positive charges of the trimethylammonium groups on the polymer backbone adsorb onto the negatively charged surfaces of the suspended particles. This destabilizes the colloidal suspension and allows for particle aggregation through inter-particle bridging by the long polymer chains.

The flocculating performance of such copolymers is influenced by their molar composition and molecular weight. Studies show that these polymers can be thermally stable up to 270°C, making them suitable for a range of industrial applications.

The table below presents research findings on the flocculating effect of a TMAPMACh-DMAA copolymer on a bentonite suspension, illustrating the typical performance of a trimethylammonium-based polymeric flocculant.

Flocculant PropertyResearch FindingRelevance in Water Treatment
Flocculating Effect The TMAPMACh-DMAA copolymer demonstrated a significant flocculating effect on dispersed bentonite particles.Effective for clarifying water containing suspended clay and other negatively charged colloidal particles.
Mechanism Adsorption of polymer molecules onto particle surfaces, leading to charge neutralization and particle adhesion.This dual action of charge neutralization and bridging is highly efficient for solid-liquid separation.
Measurement Flocculation efficiency was determined by measuring the change in optical density (clarity) of the suspension over time.A standard method for quantifying the performance of a flocculant in settling suspended solids.
Thermal Stability The copolymer was found to be thermally stable up to 270°C.Indicates suitability for use in industrial processes that may operate at elevated temperatures.

Findings based on research into copolymers of [(3-methacryloylamino)propyl]trimethylammonium chloride. purdue.edu

Derivatization for Specialized Industrial Applications (e.g., textiles, agriculture, excluding biocidal aspects)

The functional properties of the trimethylammonium group make it a valuable component in derivatives designed for specialized industrial applications, particularly in the textile and agricultural sectors.

In the textile industry , quaternary ammonium compounds (QACs) are widely used as fabric softeners and antistatic agents. fineotex.comnbinno.com Derivatization often involves incorporating a quaternary ammonium salt into a larger molecule, such as a silicone polymer. These silicone quaternary ammonium salt softeners can impart a desirable smooth and silky feel to cellulose fibers and their blends. nbinno.com The cationic nature of the compound causes it to adsorb onto the typically anionic surface of textile fibers, creating a lubricating layer that reduces friction between the fibers. This application enhances the comfort and quality of the final textile product.

In agriculture , surfactants and ammonium salts are key components of adjuvant formulations, which are added to pesticide spray mixtures to enhance their effectiveness. google.comwisc.edu While specific data on this compound derivatives is scarce, the role of ammonium salts and cationic surfactants in these formulations is well-established. Ammonium sulfate is often used to overcome the antagonistic effects of hard water on herbicides. kalo.com Surfactants, including various quaternary ammonium compounds, are used to improve the wetting, spreading, and penetration of the herbicide on the leaf surface. purdue.edu Derivatization in this context could involve creating novel surfactant molecules that combine the properties of a trimethylammonium cation with a sulfamate anion to optimize performance with specific active ingredients or in particular water conditions.

Q & A

Q. How should researchers validate conflicting ion conductivity data in this compound-based electrolytes?

  • Methodological Answer : Discrepancies arise from electrode polarization effects and humidity variations. Standardized impedance spectroscopy (frequency range: 1 Hz–1 MHz) with blocking electrodes (e.g., Pt) minimizes artifacts. Data analysis using equivalent circuit models (e.g., Randles circuit) distinguishes bulk conductivity from interfacial resistance .

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